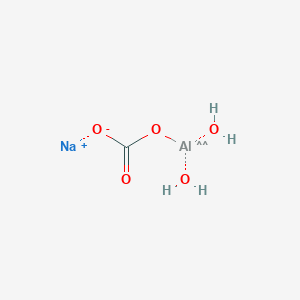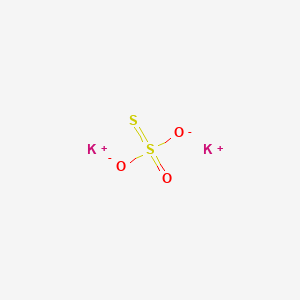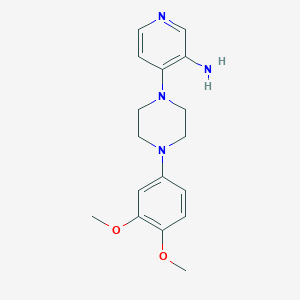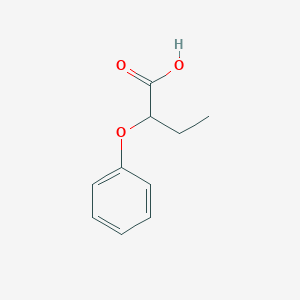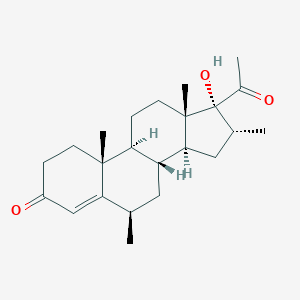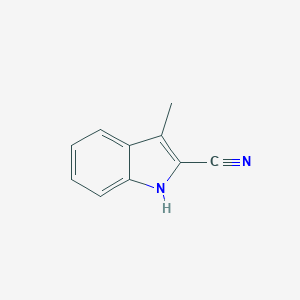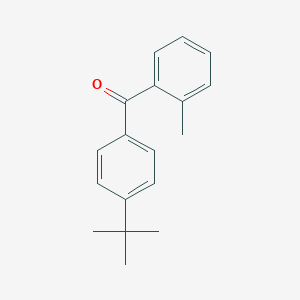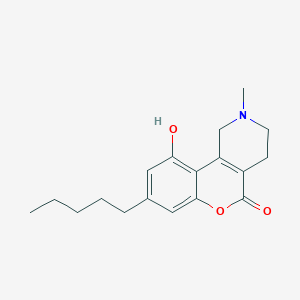
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the family of flavonoids and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
The compound has also been found to possess antioxidant properties, which can help in reducing oxidative stress and preventing various diseases associated with it, such as cardiovascular diseases and cancer. Moreover, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess anticancer properties, which could be useful in the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- in lab experiments is its potential therapeutic properties. The compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new therapies.
However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Moreover, there is limited information available on the toxicity and pharmacokinetics of this compound, which can hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl-. One of the future directions is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Another future direction is to investigate the potential of this compound as a chemopreventive and chemotherapeutic agent for cancer. Moreover, it is important to investigate the toxicity and pharmacokinetics of this compound to determine its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the development of new therapies. However, further research is needed to investigate the safety and efficacy of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- can be achieved through various methods. One of the commonly used methods involves the reaction of 2-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid with pentanol and a catalytic amount of sulfuric acid. The resulting product is then subjected to a reaction with 4-hydroxycoumarin in the presence of a base, leading to the formation of the target compound.
Applications De Recherche Scientifique
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The compound has also been found to possess antioxidant properties, which can help in reducing oxidative stress and preventing various diseases associated with it, such as cardiovascular diseases and cancer. Moreover, 5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- has been found to possess anticancer properties, which could be useful in the development of new cancer therapies.
Propriétés
Numéro CAS |
10344-38-4 |
|---|---|
Nom du produit |
5H-(1)Benzopyrano(4,3-c)pyrid-5-one, 1,2,3,4-tetrahydro-10-hydroxy-2-methyl-8-pentyl- |
Formule moléculaire |
C18H23NO3 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
10-hydroxy-2-methyl-8-pentyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-5-one |
InChI |
InChI=1S/C18H23NO3/c1-3-4-5-6-12-9-15(20)17-14-11-19(2)8-7-13(14)18(21)22-16(17)10-12/h9-10,20H,3-8,11H2,1-2H3 |
Clé InChI |
WGHIMJPTXZIGEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
SMILES canonique |
CCCCCC1=CC(=C2C3=C(CCN(C3)C)C(=O)OC2=C1)O |
Autres numéros CAS |
10344-38-4 |
Synonymes |
1,2,3,4-Tetrahydro-10-hydroxy-2-methyl-8-pentyl-5H-[1]benzopyrano[4,3-c]pyridin-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



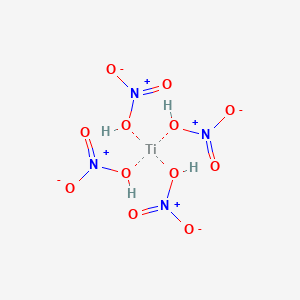
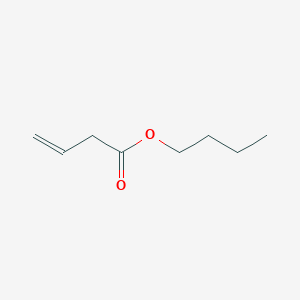
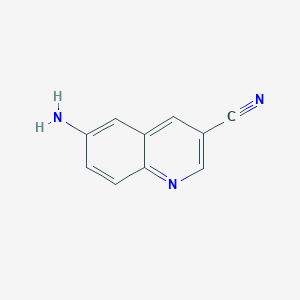
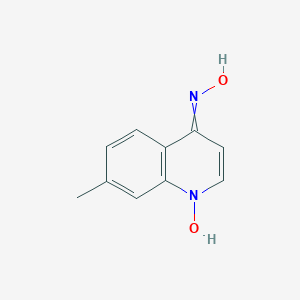

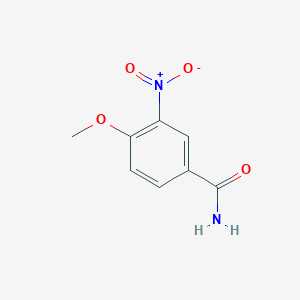
![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
